4-Oxoadamantane-1-carboxamide
Overview
Description
4-Oxoadamantane-1-carboxamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxoadamantane-1-carboxamide typically involves the reaction of 4-oxoadamantane-1-carboxylic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the carboxamide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxoadamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-Oxoadamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of 4-Oxoadamantane-1-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid adamantane core may facilitate binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Oxoadamantane-1-carboxylic acid
- 1,3-Dehydroadamantane
- Adamantane derivatives with exocyclic double bonds
Uniqueness: 4-Oxoadamantane-1-carboxamide is unique due to its combination of the adamantane core with an amide functional group. This structure imparts specific chemical and physical properties that differentiate it from other adamantane derivatives .
Properties
IUPAC Name |
4-oxoadamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKQGUVLWVPHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385763 | |
Record name | 4-oxoadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155396-16-0 | |
Record name | 4-oxoadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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